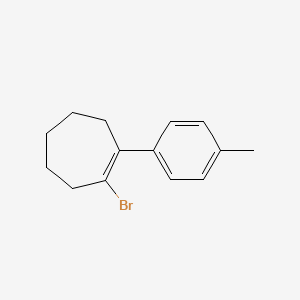
1-Bromo-2-(4-methylphenyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(4-methylphenyl)cyclohept-1-ene is an organic compound that belongs to the class of brominated cycloalkenes. This compound features a bromine atom attached to a cycloheptene ring, which is further substituted with a 4-methylphenyl group. The presence of the bromine atom and the aromatic ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(4-methylphenyl)cyclohept-1-ene can be achieved through several methods. One common approach involves the bromination of 2-(4-methylphenyl)cyclohept-1-ene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(4-methylphenyl)cyclohept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(4-methylphenyl)cyclohept-1-ene derivatives with different functional groups.
Elimination: Formation of 2-(4-methylphenyl)cycloheptadiene.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Scientific Research Applications
1-Bromo-2-(4-methylphenyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-methylphenyl)cyclohept-1-ene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-(4-methylphenyl)cyclohept-1-ene can be compared with other brominated cycloalkenes and substituted cycloheptenes:
1-Bromo-2-phenylcyclohept-1-ene: Lacks the methyl group on the aromatic ring, leading to different reactivity and properties.
2-Bromo-4-methylphenylcyclohexane: Contains a cyclohexane ring instead of a cycloheptene ring, resulting in different steric and electronic effects.
1-Bromo-2-(4-methoxyphenyl)cyclohept-1-ene: The presence of a methoxy group instead of a methyl group on the aromatic ring alters its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62360-68-3 |
|---|---|
Molecular Formula |
C14H17Br |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
1-bromo-2-(4-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H17Br/c1-11-7-9-12(10-8-11)13-5-3-2-4-6-14(13)15/h7-10H,2-6H2,1H3 |
InChI Key |
FLBRSJBAIABCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14544377.png)
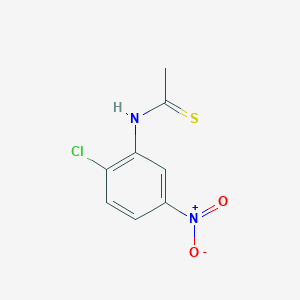
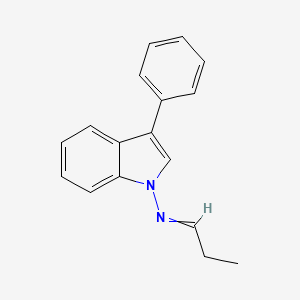
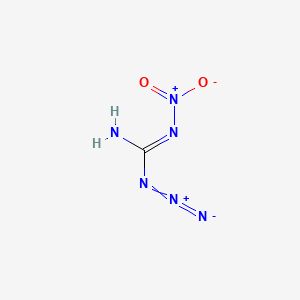
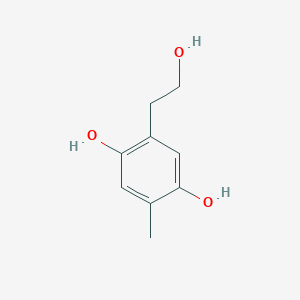

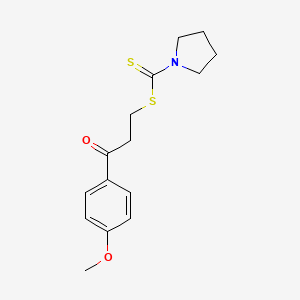
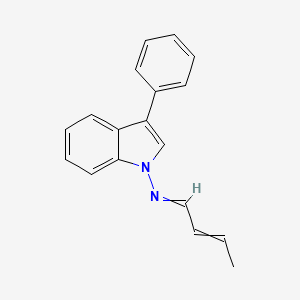

![Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate](/img/structure/B14544431.png)
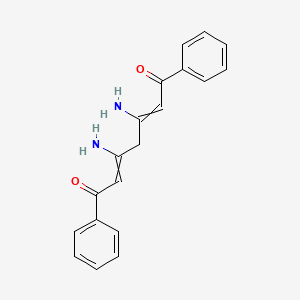
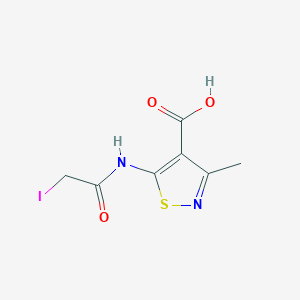
![2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine](/img/structure/B14544458.png)
![5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14544468.png)
